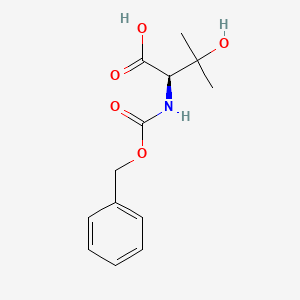

Cbz-(r)-2-amino-3-hydroxy-3-methylbutanoic acid

Description

Cbz-(R)-2-Amino-3-hydroxy-3-methylbutanoic acid is a protected derivative of the non-proteinogenic amino acid (R)-2-amino-3-hydroxy-3-methylbutanoic acid. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amino functionality, a common strategy in peptide synthesis to prevent undesired side reactions during coupling steps . The compound’s core structure features a hydroxyl group and a methyl branch at the β-carbon, contributing to its stereochemical and physicochemical uniqueness.

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

(2R)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m0/s1 |

InChI Key |

MFRLLTJYHNOXRS-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Starting Material

Protection of the Amino Group

- The amino group is protected by the benzyloxycarbonyl (Cbz) group through carbamate formation, which prevents unwanted side reactions during subsequent steps.

Detailed Preparation Methods

Enzymatic Hydroxylation Approach

- A multi-enzymatic system has been developed for the stereoselective hydroxylation of amino acids, including L-valine derivatives, to produce optically pure β-hydroxy α-amino acids.

- Two key enzymes are involved:

- N-succinyl L-amino acid β-hydroxylase (SadA) : catalyzes stereoselective hydroxylation.

- N-succinyl L-amino acid desuccinylase (LasA) : removes the succinyl protecting group.

- This enzymatic method yields high enantiomeric purity (up to 93% conversion) and is environmentally friendly, avoiding harsh chemical reagents.

Chemical Synthesis via Haloform Reaction Avoidance

- Traditional haloform reactions using hypochlorite or hypobromite to prepare 3-hydroxy-3-methylbutyric acid are avoided due to the formation of mutagenic and carcinogenic byproducts (chloroform, bromoform).

- A safer chemical process involves:

- Reaction of diacetone alcohol derivatives under basic conditions without haloform reagents.

- Use of solvents such as ethanol-water mixtures (preferably 95:5 w/w) at controlled temperatures (-2 to 50 °C) and pressures (1 to 2 bar).

- Isolation by extraction, filtration, and drying steps.

- Lewis acids (e.g., BF3·Et2O, AlCl3) or aluminosilicates (montmorillonite) can catalyze key steps under mild conditions, improving selectivity and yield.

Protection and Deprotection Steps

- The amino group is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

- The hydroxy group remains free or can be selectively protected depending on downstream applications.

- Deprotection of the Cbz group is typically achieved by catalytic hydrogenation or acidolysis when required.

Process Parameters and Conditions

| Step | Reaction Type | Solvent(s) | Temperature Range (°C) | Pressure (bar) | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydroxylation (enzymatic) | Aqueous buffer | Ambient (~25) | Atmospheric | Hours (variable) | High stereoselectivity, mild conditions |

| 2 | Chemical hydroxylation | Ethanol-water (95:5 w/w) | -2 to 50 | 1 to 2 | 20 min to 4 hours | Avoids haloform reagents |

| 3 | Amino protection (Cbz group) | Organic solvents (e.g., DCM) | 0 to 25 | Atmospheric | 1 to 3 hours | Basic conditions, Cbz-Cl reagent |

| 4 | Isolation and purification | Extraction solvents (MTBE) | 0 to 50 | Atmospheric | Minutes to hours | Extraction, filtration, drying |

Research Findings and Optimization

- The enzymatic method offers superior enantiomeric purity and environmental benefits but may require optimization for scale-up.

- Chemical methods have been refined to avoid hazardous reagents and byproducts, using mild Lewis acid catalysis and controlled solvent systems.

- Continuous or semi-continuous flow reactors have been proposed for steps involving Lewis acid catalysis to improve throughput and reproducibility.

- The choice of solvent and temperature critically affects yield and selectivity, with ethanol-water mixtures and temperatures near room temperature being optimal.

Summary Table of Preparation Routes

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Hydroxylation | Uses SadA and LasA enzymes | High stereoselectivity, eco-friendly | Requires enzyme availability, longer reaction times |

| Chemical Hydroxylation | Avoids haloform reagents, uses Lewis acids | Safer reagents, scalable | Requires careful control of conditions |

| Protection with Cbz | Carbamate formation on amino group | Protects amino group effectively | Additional steps for protection/deprotection |

Chemical Reactions Analysis

Types of Reactions

Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in the reactions of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid include:

Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).

Reducing agents: Pd/C, LiAlH4, sodium borohydride (NaBH4).

Nucleophiles: Alkyl halides, acyl chlorides, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Peptide Synthesis

Overview:

Cbz-(R)-2-amino-3-hydroxy-3-methylbutanoic acid serves as a crucial building block in peptide synthesis. The protection of the amino group with a carbobenzyloxy (Cbz) group enhances the stability and solubility of peptides during synthesis.

Applications:

- Therapeutic Peptides: The compound is utilized to improve the stability and bioavailability of therapeutic peptides, which are critical in treating various diseases.

- Synthetic Pathways: It plays a role in synthesizing complex peptides through various coupling reactions, such as amide bond formation.

Case Study:

In a study focused on synthesizing cyclic peptides for cancer therapy, researchers incorporated this compound into peptide sequences to enhance their pharmacological properties. The resulting peptides exhibited improved cell permeability and stability in biological environments.

Drug Development

Overview:

The unique structure of this compound allows for the design of novel drug candidates, particularly in metabolic disorder treatments.

Applications:

- Antimalarial Agents: Research has shown that derivatives of this compound can be modified to develop effective antimalarial drugs. For example, studies have indicated promising activity against chloroquine-resistant malaria strains when utilizing derivatives of this compound .

- Hepatitis C Treatment: It is also involved in synthesizing Boceprevir, an NS3 serine protease inhibitor used in hepatitis C virus treatment .

Data Table: Antimalarial Activity of Derivatives

| Compound | IC50 (nM) | Activity Against CQ-S Strain | Activity Against CQ-R Strain |

|---|---|---|---|

| 7a | 3.27 | Excellent | Moderate |

| 7g | 13.57 | Good | High |

| 7p | 11.79 | High | Very High |

Biochemical Research

Overview:

Researchers utilize this compound to study enzyme activity and protein interactions, providing insights into metabolic pathways.

Applications:

- Enzyme Inhibition Studies: The compound is used to investigate the inhibition mechanisms of various enzymes, contributing to understanding metabolic disorders.

- Protein Interaction Studies: It aids in exploring protein-ligand interactions that are crucial for drug design.

Case Study:

A recent study examined the effects of this compound on methionine aminopeptidase-2 activity. The results indicated that modifications to the compound significantly influenced enzyme kinetics and substrate affinity.

Cosmetic Formulations

Overview:

In cosmetic chemistry, this compound is explored for its potential skin benefits.

Applications:

- Moisturizers and Anti-Aging Products: The compound's hydrophilic nature makes it suitable for formulations aimed at improving skin hydration and elasticity.

- Wound Healing Products: Its properties may enhance wound healing processes when incorporated into topical formulations.

Case Study:

A formulation study demonstrated that incorporating this compound into a moisturizer resulted in significant improvements in skin hydration levels compared to control products.

Mechanism of Action

The mechanism of action of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino acid . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 2280-48-0 (R-enantiomer)

- Molecular Formula: C₅H₁₁NO₃

- Molecular Weight : 133.15 g/mol

- Stereochemistry : The R-configuration at the α-carbon distinguishes it from its S-enantiomer (CAS 2280-27-5), which exhibits a melting point of 201–203°C .

The Cbz group enhances solubility in organic solvents, facilitating its use in solid-phase synthesis and metal-catalyzed reactions . Its structural features make it valuable for designing bioactive peptides and chiral catalysts.

Comparison with Similar Compounds

Stereoisomeric Comparison: R vs. S Enantiomers

The R- and S-enantiomers of 2-amino-3-hydroxy-3-methylbutanoic acid exhibit distinct physicochemical and biological behaviors:

Research Insight :

- The S-enantiomer is commercially available at 98% purity , while the R-form is listed at 97% purity .

- Similarity analysis (Tanimoto coefficient: 0.58) indicates moderate structural overlap, but stereochemistry significantly impacts functional interactions .

Comparison with Other Cbz-Protected Amino Acids

Cbz-(R)-3-Aminoisobutyric Acid

Cbz-(R)-2-(Aminomethyl)-3-methylbutanoic Acid (CAS 1014644-95-1)

- Structure: Features an aminomethyl side chain instead of a hydroxyl group.

- Application : Intermediate in synthesizing branched peptides .

- Divergence: The aminomethyl group alters electronic properties, impacting reactivity in coupling reactions.

Comparison with Alternative Protecting Groups

FMOC-(R)-2-Amino-3-hydroxy-3-methylbutanoic Acid

Boc-Protected Analogs

- Protecting Group : tert-Butoxycarbonyl (Boc).

- Stability: Boc is acid-labile, requiring trifluoroacetic acid for deprotection, unlike Cbz’s hydrogenolysis .

- Utility : Boc is preferred for acid-stable intermediates, while Cbz is compatible with diverse catalytic conditions .

Structural Similarity Analysis

Using Tanimoto coefficients ():

- (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid: Similarity = 0.60.

- (S)-2-Amino-3-hydroxy-3-methylbutanoic acid: Similarity = 0.56. The lower scores highlight the critical role of hydroxyl and methyl positioning in functional differentiation.

Biological Activity

Cbz-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, also known as Cbz-D-valine, is a derivative of the naturally occurring amino acid valine. This compound has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article discusses its biological activity, including its role in peptide synthesis, drug development, and specific therapeutic applications.

- Molecular Formula : C₇H₁₃NO₃

- Molecular Weight : 159.19 g/mol

- CAS Number : 13474-90-1

Biological Activities

1. Role in Peptide Synthesis

this compound is widely utilized as a building block in peptide synthesis. Its structure allows for the incorporation of hydrophobic and polar characteristics into peptides, enhancing their biological activity and stability. This property is particularly useful in developing peptides that can interact effectively with biological targets, such as enzymes and receptors .

2. Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies indicate that certain analogs display significant activity against resistant bacterial strains, highlighting their potential in combating antibiotic resistance .

3. Antitumor Activity

Recent findings suggest that this compound may possess antitumor properties. In vitro studies demonstrated that compounds derived from this amino acid can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

Table of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Sinha et al. evaluated the antimicrobial activity of various derivatives of this compound against resistant strains of Escherichia coli. The results indicated that specific modifications to the side chain significantly enhanced antibacterial potency, achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Case Study 2: Antitumor Mechanisms

In another study focusing on cancer therapy, researchers investigated the effects of this compound on human breast cancer cells (MDA-MB-231). The compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

- Enzyme Interaction : The compound has been shown to interact with various enzymes involved in metabolic pathways, suggesting its potential as a modulator of enzyme activity .

- Therapeutic Applications : Its unique structure makes it suitable for developing drugs targeting metabolic disorders, enhancing specificity and efficacy compared to traditional therapies .

Q & A

What are the optimal synthetic routes for Cbz-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, and how is stereochemical purity validated?

Basic Research Focus

A common method involves ester hydrolysis of a protected precursor, such as methyl (R)-3-hydroxy-2-methylbutanoate, followed by Cbz (carbobenzyloxy) protection of the amino group. The reaction typically employs catalytic hydrogenation or acid/base-mediated deprotection steps. For stereochemical validation, chiral HPLC or polarimetry is used to confirm enantiomeric excess (>98% ee). H-NMR (e.g., δ 1.21–1.27 ppm for methyl groups) and C-NMR are critical for structural confirmation, while mass spectrometry (ESI-MS) verifies molecular weight .

How can researchers mitigate racemization during the synthesis of this compound?

Advanced Research Focus

Racemization often occurs at the α-carbon during amino group protection or acidic/basic workups. To minimize this:

- Use mild coupling reagents (e.g., HOBt/DIC) for Cbz protection to avoid harsh conditions.

- Optimize reaction pH (near-neutral) and temperature (<0°C for sensitive steps).

- Monitor enantiopurity via chiral stationary-phase chromatography (e.g., Chiralpak AD-H column) .

What strategies are effective for incorporating this compound into peptide chains without side reactions?

Advanced Research Focus

The hydroxy and Cbz groups require orthogonal protection. For example:

- Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether before peptide coupling.

- Use Fmoc/t-Bu SPPS (solid-phase peptide synthesis) with low-epimerization activators like OxymaPure/DIC.

- Post-synthesis, remove the TBS group with TBAF and the Cbz group via hydrogenolysis (Pd/C, H). This approach is validated in complex peptide syntheses with similar sterically hindered residues .

How should researchers handle contradictions in reported solubility data for this compound?

Advanced Research Focus

Discrepancies in solubility (e.g., polar vs. apolar solvents) arise from varying crystallization conditions or hydrate formation. To resolve:

- Perform dynamic light scattering (DLS) to detect aggregates in solution.

- Use differential scanning calorimetry (DSC) to identify polymorphic forms.

- Cross-validate with COSMO-RS computational models to predict solvent interactions .

What analytical techniques are recommended for detecting degradation products of this compound under accelerated stability testing?

Basic Research Focus

Stability studies (40°C/75% RH for 4 weeks) typically reveal hydrolysis of the Cbz group or β-hydroxy acid dehydration. Key techniques:

- HPLC-PDA : Track degradation peaks (e.g., benzyl alcohol from Cbz cleavage).

- FT-IR : Monitor carbonyl shifts (1700–1750 cm) indicative of ester or amide bond hydrolysis.

- LC-MS/MS : Identify low-abundance degradants (e.g., dehydro derivatives via neutral loss scans) .

How does the steric hindrance of the 3-methyl group impact the reactivity of this compound in nucleophilic acyl substitution?

Advanced Research Focus

The 3-methyl group reduces reaction rates in acylations by ~30% compared to unsubstituted analogs. To overcome this:

- Use bulky activating agents (e.g., PyBOP) to pre-form the active ester.

- Increase reaction time (24–48 hrs) and employ microwave-assisted synthesis (80°C, 30 min) for kinetic enhancement.

- Computational docking studies (e.g., AutoDock Vina) can predict steric clashes with enzymes or coupling partners .

What are the best practices for storing this compound to prevent hygroscopic degradation?

Basic Research Focus

The compound is hygroscopic due to the hydroxy and carboxylic acid groups. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.